molecular formula C5H12N2S B14721468 Butan-2-yl carbamimidothioate CAS No. 6326-37-0

Butan-2-yl carbamimidothioate

Cat. No.: B14721468
CAS No.: 6326-37-0
M. Wt: 132.23 g/mol
InChI Key: KNHNBKNSSNHIIW-UHFFFAOYSA-N
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Description

Butan-2-yl carbamimidothioate is an organic compound that belongs to the class of carbamimidothioates These compounds are characterized by the presence of a carbamimidothioate group, which consists of a carbamimidoyl group (C=N) bonded to a thiolate group (S)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl carbamimidothioate can be achieved through a mild one-pot synthesis method. This involves the reaction of amines with aryl isothiocyanates in the presence of aryl diazonium salts under catalyst-free conditions . The reaction is typically carried out at room temperature, making it an efficient and straightforward process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic methodologies can be applied to scale up the production process. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiourea derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiourea derivatives, and various substituted carbamimidothioates

Scientific Research Applications

Butan-2-yl carbamimidothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butan-2-yl carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to butan-2-yl carbamimidothioate include other carbamimidothioates and thiourea derivatives. Examples include:

  • Methyl N-(3-methoxythiophen-2-yl)carbamimidothioate
  • N,N-dialkyl-N’-arylcarbamimidothioate derivatives

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound for synthetic applications. Additionally, its potential biological activity and applications in drug development highlight its significance in scientific research .

Properties

CAS No.

6326-37-0

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

butan-2-yl carbamimidothioate

InChI

InChI=1S/C5H12N2S/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H3,6,7)

InChI Key

KNHNBKNSSNHIIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC(=N)N

Origin of Product

United States

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